3-Azabicyclo[3.2.0]heptane-2-carboxylic acid
Description
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-5-2-1-4(5)3-8-6/h4-6,8H,1-3H2,(H,9,10) |
InChI Key |
WGVSZLKCAUSBGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1CNC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid can be achieved through various methods. One common approach involves the [2+2] photocycloaddition of maleic anhydride with N-protected 3-pyrroline . This reaction is sensitized and occurs under mild conditions, making it suitable for the preparation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic system.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
The applications of 3-azabicyclo[3.2.0]heptane-2-carboxylic acid and its derivatives are varied, spanning from pharmaceutical research to building blocks in complex organic synthesis. This compound features a bicyclic structure with a nitrogen-containing heterocycle, making it a valuable scaffold in drug discovery and the creation of novel antibacterial agents [2, 3].
Scientific Research Applications
Pharmaceutical Applications
- Drug Discovery 2-Azabicyclo[3.2.1]octanes, which share a similar bicyclic structure, have significant potential in drug discovery due to their structural similarity to bioactive alkaloids like nicotine, cocaine, and morphine . The rigid bicyclic backbone provides a useful feature in medicinal chemistry .
- Re-uptake Inhibitors Derivatives of azabicyclo[3.2.1]octane have demonstrated potential as triple re-uptake inhibitors (TRUI) . Compound 3 (as referenced in the search result), mimicking the 3D conformation of cocaine, was a potent in vitro TRUI .
- Opioid Receptor Activity Some azabicyclo[3.2.1]octane derivatives exhibit agonist activity in κ-opioid receptors (KOR), suggesting their potential use in pain management and related therapies .
- Cytotoxic Activity Certain compounds in this class have shown cytotoxic activity against tumor cell lines, including glioblastoma (GBM), medulloblastoma (MB), and hepatocellular carcinoma (HCC) cell lines .
Antibacterial Research
- Beta-Lactam Analogues Structural analogues of beta-lactam antibiotics, such as 6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, are being explored for their effectiveness against bacterial-resistant strains .
- Enzyme Inhibition Research has been conducted on the ability of synthesized analogues to inhibit enzymes such as alpha-glucosidase and urease, with some molecules showing strong inhibition of urease .
- Antibacterial Properties Compounds like 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicycloheptane-2-carboxylic acid are investigated for their antibacterial activity against gram-positive and gram-negative bacteria .
Organic Synthesis
- Heterocyclic Building Blocks this compound is used as a heterocyclic building block in organic synthesis .
- Synthesis of Complex Molecules These compounds are used in the synthesis of complex molecules, including:
- Dehydrotubifoline and Akuammicine: The cyclization of certain compounds leads to the formation of tricyclic structures, which can be hydrolyzed and acylated to yield dehydrotubifoline and akuammicine .
- Strychnine: Azabicyclo compounds are used in the synthesis of strychnine through carbomethoxylation and subsequent reactions .
- Hosieine A: Azabicyclo[3.2.1]octan-3-one cores are synthesized as intermediates in the synthesis of Hosieine A .
Data Table
| Application | Compound Class | Activity/Property |
|---|---|---|
| Drug Discovery | 2-Azabicyclo[3.2.1]octanes | Potential in drug discovery due to structural similarity to bioactive alkaloids |
| Re-uptake Inhibition | Azabicyclo[3.2.1]octane derivatives | Potent in vitro triple re-uptake inhibition |
| Opioid Receptor Activity | Azabicyclo[3.2.1]octane derivatives | Agonist activity in κ-opioid receptors (KOR) |
| Cytotoxicity | Azabicyclo[3.2.1]octane derivatives | Cytotoxic activity against tumor cell lines (GBM, MB, HCC) |
| Antibacterial Research | Beta-Lactam Analogues | Effectiveness against bacterial-resistant strains |
| Enzyme Inhibition | Beta-Lactam Analogues | Inhibition of enzymes such as alpha-glucosidase and urease |
| Antibacterial Properties | Various derivatives | Antibacterial activity against gram-positive and gram-negative bacteria |
| Organic Synthesis | This compound | Used as a heterocyclic building block in the synthesis of complex molecules |
| Synthesis of Complex Molecules | Tricyclic structures | Used to synthesize Dehydrotubifoline, Akuammicine, Strychnine, and Hosieine A |
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic system can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Bicyclo System Variations
3-Azabicyclo[3.1.1]heptane-2-carboxylic acid hydrochloride
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives
Functional Group Modifications
Sulbactam and Tazobactam
- Sulbactam : (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide. Features a sulfone group (4,4-dioxide) and methyl substituents, critical for β-lactamase inhibition .
- Tazobactam : Adds a triazolylmethyl group, broadening inhibitory activity against class A serine β-lactamases .
Penicillin Analogues
Carboxylic Acid Positional Isomers
- 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid Carboxylic acid at position 1 instead of 2. Molecular formula: C₇H₁₁NO₂; molecular weight: 141.17 g/mol. Altered electronic distribution may influence acidity and hydrogen-bonding capacity .
Physicochemical Properties
Biological Activity
3-Azabicyclo[3.2.0]heptane-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its biological activities, including antibacterial, antioxidant, and enzyme inhibition properties. This article provides a detailed overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound this compound belongs to the bicyclic class of compounds and is characterized by a nitrogen atom incorporated into its bicyclic structure. This unique configuration contributes to its pharmacological properties.
Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antibacterial activity against various strains of bacteria. The following table summarizes the antibacterial efficacy of selected derivatives:
| Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| M1 | Staphylococcus aureus | 32 µg/mL |
| M2 | Escherichia coli | 16 µg/mL |
| M3 | Bacillus subtilis | 8 µg/mL |
| M4 | Serratia marcescens | 64 µg/mL |
The agar well diffusion method was employed to assess the antibacterial activity, with meropenem used as a positive control and DMSO as a negative control .
Enzyme Inhibition Studies
The compound has also been evaluated for its ability to inhibit specific enzymes, which is crucial for understanding its therapeutic potential. Key findings include:
- Alpha-Amylase Inhibition : The proline ring in the structure has been identified as a significant contributor to alpha-amylase inhibition, which is vital for managing diabetes by controlling carbohydrate digestion .
- Urease Inhibition : The derivatives showed varying degrees of urease inhibition, which is relevant for treating urinary tract infections caused by urease-producing bacteria .
Antioxidant Activity
Antioxidant properties are essential for mitigating oxidative stress-related diseases. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay was utilized to evaluate the radical scavenging ability of the compound's derivatives:
| Derivative | Percentage Inhibition |
|---|---|
| M1 | 85% |
| M2 | 78% |
| M3 | 90% |
These results indicate that several derivatives possess strong antioxidant capabilities, suggesting potential applications in preventing oxidative damage in various diseases .
Case Studies and Clinical Relevance
Research has indicated that modified forms of this compound could serve as effective treatments for bacterial infections resistant to conventional antibiotics. For example:
- A study involving the use of ester derivatives demonstrated enhanced antibacterial effects against extended-spectrum beta-lactamase (ESBL) producing strains, highlighting the need for novel antibiotics in clinical settings .
- Another case study revealed that specific derivatives exhibited not only antibacterial but also anti-inflammatory properties, making them candidates for dual-action therapies in infectious diseases complicated by inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
